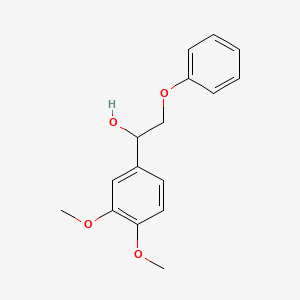

1-(3,4-Dimethoxyphenyl)-2-phenoxyethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-2-phenoxyethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-18-15-9-8-12(10-16(15)19-2)14(17)11-20-13-6-4-3-5-7-13/h3-10,14,17H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNFCERRTBKHGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(COC2=CC=CC=C2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401249734 | |

| Record name | 3,4-Dimethoxy-α-(phenoxymethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401249734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183303-74-4 | |

| Record name | 3,4-Dimethoxy-α-(phenoxymethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183303-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxy-α-(phenoxymethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401249734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3,4 Dimethoxyphenyl 2 Phenoxyethanol and Its Derivatives

Established Laboratory Synthesis Routes for 1-(3,4-Dimethoxyphenyl)-2-phenoxyethanol

The laboratory synthesis of this compound and similar non-phenolic β-O-4 model compounds is typically achieved through a multi-step process. A common and established route, often referred to as the Adler-Gierer method, involves three main steps starting from an appropriately substituted acetophenone (B1666503).

α-Bromination: The synthesis begins with the bromination of 3',4'-dimethoxyacetophenone at the α-position to yield α-bromo-3,4-dimethoxyacetophenone. This electrophilic substitution reaction is typically carried out using bromine (Br₂) in a suitable solvent like methanol or chloroform.

Williamson Ether Synthesis: The resulting α-bromo ketone is then reacted with a phenol (B47542) to form the characteristic β-aryl ether bond. For the target compound, this involves reacting α-bromo-3,4-dimethoxyacetophenone with phenol in the presence of a base, such as potassium carbonate (K₂CO₃). This reaction proceeds via a Williamson ether synthesis, where the phenoxide ion acts as a nucleophile, displacing the bromide. This step forms the intermediate ketone, 2-phenoxy-1-(3,4-dimethoxyphenyl)ethanone.

Ketone Reduction: The final step is the reduction of the carbonyl group in the intermediate ketone to a secondary alcohol. This is most commonly achieved using sodium borohydride (NaBH₄) in a protic solvent like ethanol or methanol. The reduction yields the target compound, this compound, as a racemic mixture of its erythro and threo diastereomers.

This general methodology is versatile and widely used for preparing a variety of β-O-4 model compounds with different substitution patterns on the aromatic rings.

Synthesis of Structurally Related β-O-4 Lignin (B12514952) Model Compounds

The fundamental chemistry used to synthesize this compound is extended to create a wide array of more complex, structurally related β-O-4 model compounds, including oligomers and polymers. These models are crucial for understanding the behavior of lignin in its native polymeric form.

Several strategies have been developed for this purpose:

Aldol-Type Reactions: Oligomeric materials containing the β-O-4 structure can be synthesized by combining initiating, repeating, and terminating building blocks through aldol-type reactions researchgate.net. This approach allows for the controlled synthesis of trimers, tetramers, and even higher oligomers researchgate.net.

Polycondensation of Brominated Monomers: An alternative route to polymeric β-O-4 models involves the polycondensation of a brominated monomer via an aromatic Williamson reaction, followed by the reduction of the resulting carbonyl polymer nih.gov. This method produces linear polymers that structurally resemble natural lignins researchgate.netnih.gov. For instance, starting from acetophenone derivatives, polymerization in the presence of K₂CO₃ and subsequent reduction with NaBH₄ yields polymers with number average degrees of polymerization (DPn) ranging from 11 to 21 researchgate.net. These artificial lignins, containing solely β-O-4 linkages, are invaluable for reinvestigating the properties and reactivity of lignin's primary structure nih.gov.

These synthetic models, which can be tailored to have specific substitution patterns (guaiacyl, syringyl, or p-hydroxyphenyl units), provide a systematic way to study the impact of structure on reactivity in lignin degradation studies researchgate.netcalstate.edu.

Stereoselective Synthesis Approaches to Chiral Analogues

The α (Cα) and β (Cβ) carbons in the β-O-4 linkage are chiral centers. Consequently, the linkage can exist as two diastereomeric forms: erythro and threo. Controlling the stereochemistry during synthesis is critical for studying the stereospecificity of enzymatic and chemical degradation processes.

Several stereoselective synthesis approaches have been developed:

Diastereoselective Reduction: The relative proportion of erythro and threo diastereomers can be influenced by the choice of reducing agent and solvent during the reduction of the α-carbonyl group in the β-O-4 intermediate. For example, reduction with NaBH₄ in a methanol/water mixture tends to favor the syn (erythro) diastereomer. Conversely, using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) can produce more of the anti (threo) product rug.nl.

| Method | Stereochemical Control | Typical Reagents | Outcome |

| Diastereoselective Reduction | Diastereoselectivity (erythro/threo ratio) | NaBH₄ or LiAlH₄ rug.nl | Enriched mixtures of erythro or threo diastereomers |

| Evans Aldol Reaction | Enantioselectivity & Diastereoselectivity | Evans chiral auxiliary nih.gov | Optically pure stereoisomers ((R,R), (S,S), etc.) nih.gov |

Isotopic Labeling Strategies for Mechanistic Elucidation Studies

Isotopic labeling is a powerful tool for tracing reaction pathways and elucidating the mechanisms of lignin degradation. By replacing specific atoms in a model compound like this compound with their heavier isotopes (e.g., ²H, ¹³C, ¹⁸O), researchers can track the fate of different parts of the molecule during a reaction.

Key strategies for isotopic labeling of β-O-4 model compounds include:

Deuterium Labeling: Deuterium (²H or D) is commonly introduced to probe C-H bond activation steps.

α-Position Labeling: The Cα-deuterated analogue can be synthesized by using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), in the final ketone reduction step rug.nl. This allows for the study of reactions involving the Cα-H bond.

β-Position Labeling: Deuteration at the Cβ position can be achieved by treating the ketone intermediate with a base like K₂CO₃ in deuterated water (D₂O) prior to the aldol reaction step rug.nl. This is useful for investigating mechanisms involving the Cβ-H bond.

Carbon-13 Labeling: Incorporating ¹³C at specific positions allows for detailed analysis by ¹³C-NMR and mass spectrometry, providing insights into skeletal rearrangements and fragmentation pathways. These labels are often introduced by using commercially available ¹³C-labeled starting materials in the synthetic sequence.

Nitrogen-15 Labeling: In studies involving reactions with nitrogen-containing reagents, ¹⁵N labeling can be employed to trace the incorporation and transformation of nitrogen atoms in the products researchgate.net.

These labeling studies are indispensable for providing definitive evidence for proposed reaction mechanisms in both catalytic and biological lignin degradation processes rug.nlnih.gov.

Scalable Synthesis Protocols for Research Applications

The need for larger quantities of model compounds for extensive catalytic testing and materials science applications has driven the development of more scalable synthesis protocols. While many laboratory methods are sufficient for small-scale mechanistic studies, they may not be economical or practical for producing gram-scale or larger quantities.

A key aspect of scalability is the efficient synthesis of crucial precursors. For this compound, the starting material is derived from 3',4'-dimethoxyacetophenone. The reduction of this ketone to 1-(3,4-dimethoxyphenyl)ethanol is a critical step for which scalable protocols have been developed. A patented process describes a heterogeneous catalytic hydrogenation using a Raney-nickel catalyst google.comgoogle.com. This process can be carried out in aqueous media at moderate temperatures (50-100 °C) and pressures (5-10 bar), offering an economical and high-purity route to this key intermediate without the need for complex purification steps like distillation google.comgoogle.com.

Furthermore, some stereoselective synthesis routes, such as those employing the Evans chiral auxiliary, have been demonstrated to be scalable, allowing for the production of multigram quantities of optically pure lignin model compounds nih.gov. The combination of a scalable synthesis for the core aromatic precursor with an efficient and scalable method for stereocontrolled coupling represents a significant advancement for providing the larger amounts of material required for comprehensive research applications.

Chemical Reactivity and Mechanistic Investigations of 1 3,4 Dimethoxyphenyl 2 Phenoxyethanol Transformations

Acid-Catalyzed Cleavage Mechanisms of β-O-4 Ether Bonds in 1-(3,4-Dimethoxyphenyl)-2-phenoxyethanol

Acid-catalyzed cleavage, or acidolysis, is a primary method for depolymerizing lignin (B12514952) by targeting the β-O-4 ether linkages. researchgate.net The reaction mechanism for non-phenolic models like this compound is generally recognized to proceed through an SN1 pathway, which involves the formation of key carbocation and enol ether intermediates. nih.govnih.govlibretexts.orgacs.org

Formation and Reactivity of Enol Ether Intermediates

Following the formation of the stable benzyl (B1604629) carbocation, the reaction proceeds through one of two main productive pathways. One pathway involves the loss of a proton from the β-carbon, leading to the formation of an enol ether intermediate. researchgate.netnih.gov Specifically for a closely related compound, 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol, studies have shown that it primarily converts to the enol ether 1-(2-methoxyphenoxy)-2-(3,4-dimethoxyphenyl)ethene during acidolysis. researchgate.net

This enol ether is a key intermediate that subsequently undergoes acidolytic cleavage of the β-O-4 bond. researchgate.net However, enol ethers are often unstable under acidic conditions and are readily hydrolyzed. researchgate.net This hydrolysis leads to the formation of so-called "Hibbert's Ketones," which are characteristic products of lignin acidolysis. researchgate.net For the title compound, this would result in the formation of 1-(3,4-dimethoxyphenyl)ethanone and phenol (B47542). Due to their instability, these enol ether intermediates are not always detected in reaction mixtures. researchgate.net

Influence of Acid Type and Concentration on Reaction Kinetics

The kinetics of the β-O-4 bond cleavage are significantly influenced by the type and concentration of the acid used as a catalyst. Studies on analogous non-phenolic lignin model compounds have demonstrated marked differences in reaction rates depending on the acid employed. researchgate.net

Some studies have noted that very low concentrations of HCl (e.g., 2 mol%) may result in no conversion of the model compound, whereas higher concentrations (20 mol%) can initiate the reaction. acs.org Conversely, sulfuric acid can be a particularly efficient catalyst due to beneficial proton transfer interactions that facilitate key transition states. acs.org

| Acid Catalyst (0.2 mol/L) | Relative Disappearance Rate | Mechanism Contribution |

|---|---|---|

| HBr | Fastest | Acid catalysis with participation of Br⁻ anion. |

| HCl | Intermediate | Acid catalysis with participation of Cl⁻ anion. |

| H₂SO₄ | Slowest | Purely proton-catalyzed mechanism without significant nucleophilic participation from the conjugate base. |

Oxidative Cleavage Pathways of this compound

Oxidative cleavage presents an alternative strategy for breaking the robust β-O-4 ether bond. These methods often involve aerobic conditions or the use of radical initiators to transform the substrate into a more reactive state, thereby facilitating bond scission.

Aerobic Oxidation Mechanisms

Aerobic oxidation utilizes molecular oxygen, often in the presence of a catalyst, to achieve the cleavage of the β-O-4 linkage. researchgate.net A common mechanistic feature of these reactions is the initial oxidation of the secondary alcohol at the α-carbon to a ketone. mdpi.com This transformation is critical because the presence of the α-carbonyl group significantly weakens the adjacent β-O-4 ether bond.

The bond dissociation energy of the β-O-4 linkage is considerably lower in the α-keto form compared to the α-hydroxyl form, making subsequent cleavage more facile. mdpi.com For example, photocatalytic studies on Ni/TiO₂ have shown that β-O-4 alcohols are first oxidized to β-O-4 ketones by an oxidant, and the resulting ketone is then photocatalytically cleaved to produce acetophenone (B1666503) and phenol derivatives. mdpi.com This two-step process—oxidation followed by cleavage—is a recurring theme in the oxidative depolymerization of lignin model compounds.

Radical-Induced Oxidation Processes

The β-O-4 bond can also be cleaved through processes involving free radicals. Studies on the simplified model compound 1-phenyl-2-phenoxyethanol reacting with thermally or photochemically generated tert-butoxyl radicals show a pathway proceeding through a ketyl radical intermediate. cdnsciencepub.comresearchgate.net This ketyl radical is formed by hydrogen abstraction from the α-hydroxyl group.

Site-Selective Oxidation at Cα and Cβ Positions

The oxidation of this compound, a model compound representing the β-O-4 linkage in lignin, can be selectively targeted at the α-carbon (Cα) and β-carbon (Cβ) of the propanoid side chain. This site-selectivity is crucial for controlled degradation and valorization of lignin into valuable aromatic chemicals.

Various catalytic systems have been developed to achieve this selectivity. For instance, vanadium-based complexes have been shown to primarily act on the C-H bond at the Cα position of β-O-4 model compounds. mdpi.com This leads to the formation of an intermediate ketone or aldehyde, ultimately resulting in the cleavage of the C-C bond adjacent to the hydroxyl group. mdpi.com

In contrast, copper-based catalysts can facilitate the cleavage of Cα–Cβ bonds in phenolic β-O-4 model compounds, a process that is not necessarily dependent on the presence of a hydroxyl group at the Cα position. mdpi.com The choice of catalyst and reaction conditions therefore plays a pivotal role in directing the oxidation towards specific sites on the molecule.

Pathways Leading to Aromatic Monomers and Dimer Cleavage Products

The oxidation of this compound and related β-O-4 model compounds leads to the formation of various aromatic monomers and dimer cleavage products. The specific products obtained depend on the oxidative cleavage pathways, which are influenced by the catalyst and reaction conditions employed.

One common pathway involves the oxidation of the Cα hydroxyl group to a ketone. This intermediate can then undergo further reactions, such as C-C bond cleavage, to yield aromatic monomers. For example, the use of a dioxygen V(acac)3/Cu(NO3)2·3H2O catalyst system with molecular oxygen as the oxidant has been shown to convert a similar lignin model compound, erythro-1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol, primarily into veratric acid. mdpi.com

Another significant pathway involves the cleavage of the β-O-4 ether linkage, which is a key step in lignin depolymerization. This can be achieved through various oxidative methods, leading to the release of phenolic and other aromatic compounds. The resulting products can include simple phenols, substituted benzoic acids, and benzaldehydes, such as veratraldehyde. mdpi.com

The table below summarizes some of the common aromatic monomers and dimer cleavage products resulting from the oxidation of β-O-4 lignin model compounds.

It is important to note that the oxidation of aromatic compounds can also lead to ring-cleavage products, although this is often a secondary and more complex pathway. nih.govresearchgate.net The initial attack by oxidizing radicals can lead to the formation of intermediates that can rearrange to form bicyclic peroxides, which subsequently undergo ring cleavage to produce smaller, non-aromatic molecules. researchgate.net

Reductive and Hydrogenolysis Reactions of this compound

Reductive processes, particularly catalytic hydrogenolysis, are key strategies for the cleavage of the β-O-4 ether linkage in lignin and its model compounds, such as this compound. These methods aim to break down the complex lignin polymer into smaller, more manageable and valuable chemical entities.

Mechanisms of C-O Ether Bond Cleavage via Hydrogenation

The central reaction in the hydrogenolysis of β-O-4 model compounds is the cleavage of the C-O ether bond. This is typically achieved using a heterogeneous catalyst and a hydrogen source. The mechanism generally involves the adsorption of the substrate onto the catalyst surface, followed by the hydrogenolytic cleavage of the ether bond.

The specific pathway of C-O bond cleavage can vary depending on the catalyst and reaction conditions. For example, some catalysts may favor the direct hydrogenolysis of the Cβ-O bond, while others might proceed through a pathway involving the dehydration of the side chain followed by hydrogenation of the resulting double bond. The nature of the catalyst, including the metal and the support, plays a crucial role in determining the selectivity and efficiency of the ether bond cleavage.

Role of Catalytic Hydrogenation in Depolymerization

A variety of catalysts have been investigated for this purpose, including noble metals like palladium and platinum, as well as non-precious metals such as nickel and copper. The efficiency of the depolymerization process is influenced by several factors, including the choice of catalyst, solvent, temperature, and hydrogen pressure.

The table below presents a summary of catalyst systems and their general effectiveness in the hydrogenolysis of β-O-4 model compounds.

Successful depolymerization through catalytic hydrogenation not only breaks down the lignin structure but can also lead to the formation of a range of aromatic monomers. The specific product distribution is highly dependent on the catalyst and the reaction parameters, allowing for some degree of control over the final chemical output.

Photoreactivity and Photodegradation Mechanisms

The photoreactivity of lignin and its model compounds, including this compound, is of significant interest due to its implications for the light-induced discoloration of lignin-containing materials and for potential applications in photocatalytic degradation and conversion.

Photo-induced Radical Generation and Reaction Pathways

Upon absorption of light, particularly in the UV range, this compound can undergo excitation to a higher energy state. This excited state can then follow several deactivation pathways, including the generation of radical species.

A key photochemical process is the homolytic cleavage of the Cβ-O bond, leading to the formation of a phenoxy radical and a carbon-centered radical on the propanoid side chain. These radicals are highly reactive and can initiate a cascade of subsequent reactions.

The generated radicals can participate in a variety of reaction pathways, including:

Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other molecules, propagating a radical chain reaction.

Radical Combination: Two radicals can combine to form a new covalent bond, leading to dimerization or other coupling products.

Reaction with Oxygen: In the presence of oxygen, the carbon-centered radicals can react to form peroxyl radicals, which can then lead to oxidative degradation products.

Influence of Wavelength and Photoinitiators on Degradation

The photodegradation of this compound, a model for the β-O-4 ether linkage in lignin, is significantly influenced by the wavelength of irradiation and the presence of photoinitiators. The rate and pathway of degradation reactions are dependent on light intensity and the specific wavelengths used. nih.gov Studies on related compounds show that UV radiation can facilitate specific reactions, such as photoaddition, while visible light may favor other pathways like photoreduction. nih.gov The degradation rate is typically much faster with UV radiation compared to visible light. nih.gov

Photocatalytic systems are frequently employed to enhance the degradation of β-O-4 model compounds. Titanium dioxide (TiO2) has been shown to be an effective commercial catalyst for cleaving bonds within these structures. researchgate.net The process often involves the generation of highly reactive species, such as hydroxyl radicals (•OH), which are primary drivers of the degradation. researchgate.net These radicals are non-selective due to their high redox potential and can lead to extensive cleavage of bonds within the lignin model compound. researchgate.net

Different photoinitiating systems lead to varying degradation products and efficiencies. Common systems investigated for the photolysis of β-O-4 models include:

Hydrogen Peroxide (H2O2): Upon irradiation, H2O2 generates hydroxyl radicals, initiating the degradation cascade.

Methylene Blue (MB)/O2: In this system, methylene blue acts as a photosensitizer, absorbing light and transferring energy to molecular oxygen to create singlet oxygen, another reactive species that can participate in degradation.

Titanium Dioxide (TiO2): As a semiconductor photocatalyst, TiO2 generates electron-hole pairs upon UV irradiation. These charge carriers react with water and oxygen to produce hydroxyl radicals and superoxide radicals, which then attack the model compound. researchgate.netresearchgate.net

The choice of photoinitiator and wavelength can selectively target different bonds. For instance, a two-step photocatalytic oxidation-hydrogenolysis tandem method has been reported for cleaving C–O bonds in β-O-4 alcohol models. This involves an initial oxidation of the α-C–OH group using a Pd/ZnIn2S4 catalyst with 455 nm light, followed by hydrogenolysis of the C–O bond adjacent to the newly formed α-C=O group using a TiO2-NaOAc system under 365 nm light. researchgate.net This highlights the precise control over reaction pathways achievable by tuning the wavelength and photocatalyst.

Influence of Solvent Systems and Reaction Conditions on Pathway Selectivity

The selectivity of reaction pathways in the transformation of this compound is highly dependent on the solvent system and reaction conditions such as temperature, pH, and the nature of the catalyst. The solvent can profoundly influence reaction rates and mechanisms by affecting the solvation of reactants, transition states, and intermediates. researchgate.netchemrxiv.org For reactions involving radical species, the hydrogen-bond-accepting and anion-solvation abilities of the solvent are critical factors. researchgate.net

In base-catalyzed cleavage of the β-O-4 ether bond, the strength of the base plays a crucial role. Density Functional Theory (DFT) studies have shown that stronger bases facilitate faster cleavage. nih.govfrontiersin.org For example, when comparing catalysts like LiOH, NaOH, and KOH, the reaction with KOH exhibits the lowest activation barrier for C-O bond cleavage, suggesting it is the most effective if the reaction is kinetically controlled. nih.govfrontiersin.org The reaction is believed to proceed via a deprotonated hydroxyl group on the α-carbon, which acts as a nucleophile to displace the adjacent aryloxy group. nih.govfrontiersin.org

Acid-catalyzed reactions (acidolysis) also demonstrate the influence of reaction conditions. In the presence of a strong acid like sulfuric acid and a stabilizing agent like ethylene (B1197577) glycol, the selective formation of cyclic acetals (1,3-dioxolane derivatives) from β-O-4 model compounds can be achieved. acs.org The ethylene glycol acts to stabilize reactive aldehyde intermediates, preventing further condensation or degradation reactions and thus enhancing the yield of specific monomers. acs.org

Electrochemical methods, such as organic electrolysis, offer an alternative set of reaction conditions. The degradation of β-O-4 model compounds via electrolysis can be performed under mild conditions without special reagents. nih.govrsc.org The choice of solvent and electrode is critical in these systems as they govern the electron transfer processes and subsequent chemical reactions. nih.gov This method can yield a variety of degradation products, including guaiacol and vanillin (B372448), depending on the specific substrate and conditions. nih.govrsc.org

The table below summarizes the effect of different catalytic systems on the cleavage of β-O-4 model compounds.

| Catalytic System | Key Conditions | Primary Reaction Pathway | Major Products |

| Base-Catalyzed | Strong bases (e.g., KOH, NaOH) in aqueous solution | Nucleophilic attack by deprotonated α-OH | Phenols and phenol derivatives |

| Acid-Catalyzed | Strong acid (e.g., H₂SO₄) with a stabilizer (e.g., ethylene glycol) | Acidolysis with intermediate stabilization | Cyclic acetals (1,3-dioxolane derivatives) |

| Photocatalytic | Semiconductor (e.g., TiO₂) with UV/Visible light | Generation of reactive oxygen species (e.g., •OH) | Aromatic aldehydes, ketones, and acids |

| Electrolytic | Carbon electrode, constant current | Anodic oxidation | Guaiacol, vanillin, other oxidized fragments |

Studies on Structure-Reactivity Relationships of this compound Analogues

The reactivity of this compound is intrinsically linked to its molecular structure. Studies on various analogues, where substituents on the aromatic rings or functional groups on the side chain are modified, provide crucial insights into structure-reactivity relationships.

A key structural feature influencing reactivity is the functional group at the α-carbon (benzylic position). The presence of a hydroxyl group versus a ketone at this position has a pronounced effect on the cleavage of the β-O-4 ether bond. researchgate.net The ether linkage is weakened when the α-carbon is oxidized to a ketone. researchgate.net In photocatalytic systems, the oxidation of the β-O-4 alcohol to a β-O-4 ketone is often the initial step, which is then followed by the photocatalytic cleavage of the C-O bond to yield acetophenone and phenol derivatives. mdpi.com

Substituents on the aromatic rings also significantly modulate reactivity. For instance, in acidolysis, the presence of an ortho-methoxy group on the O-bound phenyl ring leads to high reactivity. researchgate.net This has been attributed to the methoxy (B1213986) group providing anchimeric assistance (neighboring group participation) to the benzylic position. researchgate.net Conversely, the reactivity can differ between analogues derived from guaiacyl (G-type) and syringyl (S-type) lignin units, which differ in their degree of methoxylation on the aromatic ring. acs.org

Computational studies on the enzymatic degradation of analogues of 1-(3,4-dimethoxyphenyl)propene to produce veratraldehyde (3,4-dimethoxybenzaldehyde) have elucidated complex reaction mechanisms involving radical species formation, water and oxygen addition, and rearrangements. researchgate.netnih.govmdpi.com These studies underscore how the propenyl side chain's structure dictates the multi-step pathway to the final aldehyde product. mdpi.com

The table below presents findings from reactivity studies on various β-O-4 model compound analogues.

| Analogue Modification | Observed Effect on Reactivity | Reaction Condition | Reference |

| α-Carbon: Ketone vs. Alcohol | Ketone form weakens the β-O-4 ether bond, facilitating cleavage. | Photocatalysis | researchgate.netmdpi.com |

| ortho-Methoxy group on phenoxy ring | Enhances reactivity through anchimeric assistance. | Acidolysis | researchgate.net |

| Guaiacyl vs. Syringyl type | Different methoxy substitution patterns lead to differences in reactivity. | Acidolysis | acs.org |

| Stereochemistry (β(S) vs. β(R)) | Enzymes can show high stereospecificity, cleaving one enantiomer preferentially. | Enzymatic Cleavage | nih.govacs.org |

These structure-reactivity relationships are fundamental to developing selective methods for lignin depolymerization, aiming to convert this complex biopolymer into valuable aromatic chemicals. acs.org

Catalytic Transformation Studies of 1 3,4 Dimethoxyphenyl 2 Phenoxyethanol

Homogeneous Catalysis for Selective C-O Bond Cleavage

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, often dissolved in a solvent. This approach can offer high selectivity and activity under mild conditions but faces challenges in catalyst separation and recycling. nih.gov

Transition Metal Complexes in Ether Scission

Transition metal complexes have been extensively studied for their ability to catalyze the cleavage (scission) of the robust C-O bonds in lignin (B12514952) model compounds. rsc.org DFT (Density Functional Theory) studies have explored the energetics of C–O bond cleavage in β-O-4 models using various late 3d, 4d, and 5d transition metals. acs.org

Iridium and cobalt pincer complexes, specifically (ⁱᵖʳPCP)-Ir and (ⁱᵖʳPCP)-Co, have been investigated for the cleavage of 2-phenoxy-1-phenylethanol (B2873073), a similar β-O-4 model. mdpi.com These studies show that both metals are active, with cobalt complexes exhibiting significantly higher theoretical rate constants. mdpi.com The reaction mechanism is shown to favor an initial C-H bond activation at the α-carbon over a direct C-O bond insertion. mdpi.com Vanadium complexes in the presence of oxygen have also been noted for their ability to cleave linkages in β-O-4 model compounds, often leading to products with a benzyl (B1604629) carbonyl group, which indicates that oxidation of the benzylic alcohol weakens the adjacent C-O bond. nih.gov

Polymer-supported Ni-Salen complexes have demonstrated high efficiency in the oxidative cleavage of a related model, 2-phenoxy-1-phenylethanone. rsc.org These catalysts achieved 99% conversion and 88% selectivity to cleavage products at 110 °C without needing a base additive, proceeding via a radical pathway. rsc.org While this study used a ketone model, the findings are relevant as the oxidation of 1-(3,4-dimethoxyphenyl)-2-phenoxyethanol to its ketone form is a common initial step in many cleavage strategies. nih.govnih.gov

| Catalyst System | Model Compound | Key Findings |

| (ⁱᵖʳPCP)-Ir and (ⁱᵖʳPCP)-Co | 2-phenoxy-1-phenylethanol | Both are active for β-O-4 cleavage; the mechanism favors C-H activation. mdpi.com |

| Vanadium Complexes + O₂ | β-O-4 dimeric model | Results in oxidative cleavage and formation of benzyl carbonyl groups. nih.gov |

| Poly-Ni-[Salen-Vim][OAc]₂ | 2-phenoxy-1-phenylethanone | Achieved 99% conversion and 88% selectivity for oxidative cleavage products. rsc.org |

Organocatalysis in this compound Conversion

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. This approach is a growing area of interest for lignin conversion due to the potential for lower costs and reduced environmental impact compared to some metal-based systems. While specific studies focusing solely on organocatalytic conversion of this compound are less common, the principles are being explored. For instance, the use of laccase enzymes with mediators like 1-hydroxybenzotriazole (B26582) (1-HBT) represents a biocatalytic approach, a subset of organocatalysis, that has proven effective in cleaving β-O-4 linkages in complex lignin models. qub.ac.uk These systems operate by generating phenoxyl radicals from phenolic substrates, which can lead to bond cleavage. qub.ac.uk The development of purely synthetic organocatalysts for this specific transformation remains a key area for future research.

Heterogeneous Catalysis for Sustainable Lignin Valorization

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst with liquid or gaseous reactants. researchgate.net This configuration is highly advantageous for industrial applications because it simplifies the separation of the catalyst from the product mixture, allowing for easy recovery and recycling. nih.govnih.gov This is crucial for developing sustainable and economically viable lignin valorization processes. researchgate.net

Noble Metal Catalysts in Hydrogenolysis and Oxidation

Noble metals such as platinum (Pt), palladium (Pd), ruthenium (Ru), and gold (Au) are highly effective for lignin depolymerization due to their remarkable activity in reduction reactions and stability under harsh conditions. rsc.orgrsc.org

In reductive processes, hydrogenolysis over supported noble metal catalysts is a primary strategy for cleaving C-O bonds. researchgate.net For example, Ru/C has been successfully used in the direct conversion of lignin model compounds into amines using H₂ and NH₃, where the initial and crucial step is the cleavage of the C-O bond. rsc.org The general pathway involves breaking the ether bond to produce aromatic monomers, which can then be further hydrogenated. rsc.org

In oxidative processes, supported noble metals are also used. Platinum and gold catalysts supported on titanium oxide have been evaluated for the oxidative depolymerization of lignin. mdpi.com While gold tended to over-oxidize the desired aromatic products, platinum-based catalysts showed enhanced yields. mdpi.com Atomically dispersed Pt on a TiO₂ support has also demonstrated high conversion (96.9%) and selectivity (93.3%) in the upgrading of related lignin-derived molecules. researchgate.net

| Catalyst | Support | Reaction Type | Key Finding |

| Ru | Carbon (C) | Amination | C-O bond rupture is the crucial step in converting lignin models to amines. rsc.org |

| Pt | Titanium Oxide (TiO₂) | Oxidation | Showed enhanced yields of aromatic products from lignin depolymerization. mdpi.com |

| Au | Titanium Oxide (TiO₂) | Oxidation | Tended to cause over-oxidation of valuable aromatic products. mdpi.com |

| Pt (single-atom) | Titanium Oxide (TiO₂) | Upgrading | Achieved 96.9% conversion of 4-propylguaiacol. researchgate.net |

Metal Oxide and Polyoxometalate Catalysts

Non-noble metal oxides and polyoxometalates (POMs) are attractive alternatives for lignin valorization due to their lower cost and unique catalytic properties. researchgate.netresearchgate.net

Metal oxides like copper oxide (CuO) and rhenium oxides are commonly used in the oxidative depolymerization of lignin. mdpi.com Vanadium-based catalysts have also been shown to effectively cleave C-O bonds in model compounds without requiring an external hydrogen source or organic solvent. frontiersin.org A two-step photocatalytic strategy has been developed using Pd/ZnIn₂S₄ for the initial oxidation of the β-O-4 alcohol to a ketone, followed by reductive cleavage of the C-O bond catalyzed by titania (titanium dioxide). nih.gov

Polyoxometalates are complex, multi-metal oxygen-anion clusters that can be designed as highly efficient and reusable catalysts. nih.gov A series of cesium-exchanged and transition-metal-substituted heterogeneous POMs have shown high activity for the oxidative cleavage of β-O-4 linkages. nih.gov Bimetallic catalysts, such as NiₓCoᵧ@CsPMo, have demonstrated exceptional effectiveness in breaking down β-O-4 model compounds and can be recycled multiple times without significant loss of activity. nih.gov These catalysts work through a proposed two-step electron and oxygen transfer mechanism. nih.gov

Design and Characterization of Solid Catalytic Supports

Common supports for lignin catalysis include carbon, alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), and titania (TiO₂). mdpi.com The properties of the support, such as surface area, porosity, and surface chemistry, are crucial. nih.gov For example, lignin itself can be processed into spherical carbon particles and used as a support for enzymes or metal nanoparticles, creating a value-added application from the biomass source itself. nih.govmdpi.com

Characterization of these supports is essential for understanding catalyst performance. Techniques such as N₂ adsorption-desorption isotherms are used to determine surface area and porosity. nih.gov X-ray diffraction (XRD) helps identify the crystalline structure of the active metal nanoparticles on the support. nih.gov Spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR) are used to identify functional groups on the support's surface, which can influence catalytic activity. mdpi.com The rational design of these supports, for instance by creating specific acid sites near metal particles, can significantly enhance reaction rates and selectivity. researchgate.net

Biocatalytic and Enzymatic Transformations of this compound

The use of biological catalysts, such as enzymes and microorganisms, offers an environmentally benign approach to lignin degradation. These biocatalytic systems often operate under mild conditions and can exhibit high specificity.

Laccases and peroxidases are key ligninolytic enzymes involved in the natural degradation of wood and other lignocellulosic materials. rsc.org Their application in breaking down this compound, also known as veratrylglycerol-β-guaiacyl ether (a closely related structure), has been a subject of significant investigation.

Laccases, in the presence of small molecule redox mediators, can oxidize non-phenolic lignin structures like this compound. nih.govmdpi.complos.org The mediator, once oxidized by the laccase, becomes a potent oxidizing agent capable of attacking the β-O-4 ether linkage. plos.org The degradation mechanism primarily involves two key reactions: the cleavage of the β-O-4 ether bond and the oxidation of the Cα-hydroxyl group to a carbonyl group. nih.gov Studies on the laccase-catalyzed oxidation of guaiacylglycerol-β-guaiacyl ether (G-β-GE), a similar model compound, have shown that natural mediators like syringaldehyde (B56468) and acetosyringone (B1664989) can be more effective than synthetic ones in accelerating β-O-4 cleavage and Cα-oxidation. nih.gov This process typically leads to the formation of products such as veratraldehyde and guaiacol. researchgate.net

Peroxidases, such as lignin peroxidase (LiP) and manganese peroxidase (MnP), also play a role in the degradation of such model compounds. rsc.org Dye-decolorizing peroxidases (DyPs), a class of heme peroxidases, have been shown to catalyze the oxidation of β-O-4 linkages, converting veratrylglycerol-β-guaiacyl ether into veratraldehyde. researchgate.net

The general mechanism for the enzymatic degradation of this compound involves the initial enzymatic oxidation to generate a radical cation at the aromatic ring, which then leads to the cleavage of the Cα-Cβ bond or the β-O-4 ether linkage, resulting in smaller aromatic fragments.

Entire microbial systems offer a complex and efficient enzymatic machinery for the breakdown of lignin and its model compounds. Bacteria and fungi have developed sophisticated pathways to depolymerize this recalcitrant polymer. For instance, bacteria like Rhodococcus jostii RHA1 possess dye-decolorizing peroxidase (DyP) enzymes capable of oxidizing polymeric lignin and model compounds with β-O-4 linkages. researchgate.net

Another significant transformation carried out by microbial systems is demethylation. The dimethoxyphenyl moiety of this compound is a target for O-demethylase enzymes found in certain bacteria and fungi. These enzymes can cleave the O-methyl bonds, converting the methoxy (B1213986) groups into hydroxyl groups. This process not only alters the chemical properties of the compound but can also facilitate further degradation by other enzymes.

Studies on the microbial degradation of related phenylalkanes by Pseudomonas and Nocardia strains have revealed pathways involving the formation of diols and subsequent cleavage of the aromatic ring. nih.govnih.gov While not directly on this compound, these studies provide insights into the potential metabolic pathways, which include hydroxylation of the aromatic ring followed by ring cleavage.

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

To overcome the limitations of some biocatalytic systems and to achieve higher yields of specific products, research has focused on developing novel heterogeneous and homogeneous catalysts for the transformation of this compound and similar β-O-4 model compounds. The primary goal is the selective cleavage of the β-O-4 ether bond to produce valuable aromatic chemicals.

Several promising catalytic systems have emerged from these efforts:

Single-Atom Catalysts: Single-atom cobalt catalysts have been reported for the oxidative cleavage of β-O-4 bonds in lignin model compounds under low oxygen pressure. rsc.orgresearchgate.net These catalysts demonstrate high efficiency due to the 100% utilization of the active metal centers. rsc.orgresearchgate.net In one study, a single-atom Co catalyst achieved up to 95% conversion of a similar model compound, 2-(2-methoxyphenoxy)-1-phenylethanol, with high selectivity towards the cleavage products. rsc.org

Photocatalytic Systems: A two-step process involving photocatalysis has been developed for the cleavage of β-O-4 alcohols. mdpi.com This method uses a Ni/TiO2 photocatalyst in conjunction with an oxidant (pyridinium chlorochromate, PCC). The alcohol is first oxidized to a ketone, which then undergoes photocatalytic cleavage of the β-O-4 bond to yield acetophenone (B1666503) and phenol (B47542) derivatives. mdpi.com This system operates under mild conditions (30W UV light) and the catalyst is magnetically recoverable and reusable. mdpi.com

Ruthenium-Based Catalysts: Ruthenium supported on alumina (Ru/Al2O3) has proven to be an effective catalyst for the aerobic oxidative transformation of guaiacyl glycerol-β-guaiacyl ether (GGGE), a representative β-O-4 model compound. mdpi.com This system can produce valuable aromatic compounds such as guaiacol, vanillin (B372448), and vanillic acid. The catalyst has demonstrated good reusability over multiple reaction cycles. mdpi.com

Vanadium-Based Catalysts: Homogeneous vanadium catalysts, such as vanadyl acetylacetonate, have been studied for the oxidative cleavage of the β-O-4 bond in lignin model compounds. calstate.edu These catalysts are effective oxidizing agents that can facilitate the cleavage of the ether linkage. calstate.edu

Palladium-Based Catalysts: The mechanism of β-O-4 bond cleavage over palladium catalysts has been investigated through both theoretical calculations and experiments. acs.org The proposed pathway involves the dehydrogenation of the alcohol to a ketone, followed by further dehydrogenation and subsequent cleavage of the C-O ether bond to produce acetophenone and phenol. acs.org

The performance of some of these novel catalytic systems is summarized in the tables below.

Table 1: Performance of Novel Catalysts in the Transformation of β-O-4 Lignin Model Compounds

| Catalyst System | Substrate | Key Products | Conversion (%) | Selectivity (%) | Reference |

| Single-atom Co | 2-(2-methoxyphenoxy)-1-phenylethanol | Guaiacol, Methyl benzoate (B1203000) | 95 | 59 (Guaiacol), 83 (Methyl benzoate) | researchgate.net |

| Ni/TiO2 with PCC (photocatalytic) | β-O-4 alcohol model compounds | Acetophenone and phenol derivatives | Good to excellent | Not specified | mdpi.com |

| 5 wt.% Ru/Al2O3 | Guaiacyl glycerol-β-guaiacyl ether | Guaiacol, Vanillin, Vanillic acid | High | ~60 (combined yield) | mdpi.com |

Table 2: Reusability of Selected Catalysts

| Catalyst System | Number of Cycles | Performance Change | Reference |

| Ni/TiO2 (photocatalytic) | 4 consecutive cycles | Efficiently reused | mdpi.com |

| 5 wt.% Ru/Al2O3 | 5 consecutive cycles | Minor decrease in catalytic performance | mdpi.com |

| Single-atom Co | Not specified | High catalytic efficiency maintained | rsc.org |

These advancements in catalytic systems highlight the potential for developing highly selective and efficient processes for the valorization of lignin by targeting the cleavage of specific linkages like the β-O-4 bond found in this compound.

Computational Chemistry and Theoretical Modeling of 1 3,4 Dimethoxyphenyl 2 Phenoxyethanol Systems

Density Functional Theory (DFT) Calculations for Reaction Energy Profiles and Transition States

Density Functional Theory (DFT) has become a powerful tool for investigating the intricate reaction mechanisms involved in the cleavage of the β-O-4 bond in model compounds like 1-(3,4-dimethoxyphenyl)-2-phenoxyethanol. By calculating the potential energy surfaces, researchers can identify transition states, determine activation energy barriers, and map out the most favorable reaction pathways. mdpi.comrsc.org

These calculations are critical for understanding how different catalytic systems—be it acidic, basic, or metal-based—facilitate bond breaking. For instance, in base-catalyzed systems, DFT studies have elucidated the role of the cation (e.g., Na+, K+) in stabilizing transition states. frontiersin.orgnih.gov Studies have shown that stronger bases can lead to faster cleavage by lowering the activation barrier. nih.gov In one study, the potassium hydroxide (B78521) (KOH)-catalyzed reaction for a similar β-O-4 model without a γ-carbinol group was found to have an activation barrier of just 6.1 kcal/mol. frontiersin.orgnih.gov For models that include the γ-carbinol group, DFT calculations have revealed multiple competing pathways, such as an enol-formation pathway and a kinetically favored epoxide-formation pathway, with the KOH-catalyzed reaction again showing low activation barriers of 10.1 kcal/mol and 3.9 kcal/mol, respectively. nih.govnih.gov

Similarly, DFT has been used to explore acid-catalyzed mechanisms, revealing pathways that can include the dehydration of hydroxyl groups or the direct protonation of the ether oxygen. frontiersin.org Metal-pincer complexes (Iridium and Cobalt) have also been studied, with DFT showing that different metals can prefer distinct mechanistic routes, such as an 'initial C-H addition' pathway for iridium versus a 'direct C-O insertion' pathway for cobalt. mdpi.com

| Catalytic System | Reaction Pathway | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| KOH (Base-catalyzed, C2 model) | 6-membered transition state | 6.1 | frontiersin.orgnih.gov |

| NaOH (Base-catalyzed, C2 model) | 6-membered transition state | 11.9 | nih.gov |

| KOH (Base-catalyzed, C3 model) | Enol-formation | 10.1 | nih.govnih.gov |

| KOH (Base-catalyzed, C3 model) | Epoxide-formation (kinetically favored) | 3.9 | nih.govnih.gov |

| (iprPCP)Ir (Metal-catalyzed) | Initial C-H Addition | 15.2 | mdpi.com |

| (iprPCP)Co (Metal-catalyzed) | Direct C-O Insertion | 16.7 | mdpi.com |

| Sulfonic Acid IL (Acid-catalyzed) | Dehydration of α-C-OH (kinetically favored) | 15.44 | frontiersin.org |

DFT calculations provide a step-by-step visualization of the cleavage mechanism. For base-catalyzed depolymerization, the process is shown to proceed via a six-membered transition state where the base's cation, the hydroxide ion, and the α-carbon are all involved. frontiersin.orgnih.gov For more complex models containing a γ-carbinol group, an alternative pathway involving a unique eight-membered transition state has been identified, which facilitates C-O cleavage through a hydrogen hopping event. frontiersin.org

In the context of acid-catalyzed cleavage using sulfonic acid-functionalized ionic liquids, DFT has identified three potential elementary pathways: (1) dehydration of the α-carbon's hydroxyl group, (2) dehydration of the γ-carbon's hydroxyl group, and (3) direct protonation of the β-ether oxygen. frontiersin.org The calculations determined that the dehydration of the α-C-OH group is the most kinetically favorable route. frontiersin.org For catalytic systems using palladium surfaces, the proposed favorable reaction pathway involves initial dehydrogenation at the α-carbon, followed by dehydrogenation of the hydroxyl group to form a ketone intermediate, which then undergoes further steps leading to the final C-O bond cleavage. acs.org

A key advantage of theoretical modeling is its ability to predict the formation of transient reactive intermediates and the likely distribution of final products. In base-catalyzed reactions, DFT studies predict the formation of intermediates such as sodium phenolate (B1203915) and enol-containing monomers or epoxide-containing monomers, depending on the reaction pathway followed. frontiersin.orgnih.gov The kinetically favored pathway is predicted to yield the epoxide, while the thermodynamically favored route produces the enol. frontiersin.org

In studies of acidolysis, computational chemistry has helped characterize the crucial intermediates and products. acs.org For example, in alkaline aerobic oxidation, modeling supports a mechanism where the initial oxidation occurs at the α-position to form a ketone, which then isomerizes and undergoes a retro-aldol reaction to produce an aldehyde precursor to vanillin (B372448). rsc.org These predictive capabilities are essential for designing reaction conditions that can steer the process toward desired high-value chemical products.

Molecular Dynamics Simulations of this compound in Solvent Environments

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of lignin (B12514952) model compounds in different solvent environments, which is crucial for understanding dissolution, aggregation, and interaction with catalytic surfaces. nih.gov All-atom MD simulations have been used to investigate the solvation of lignin oligomers in various solvents like methanol, ethanol, and water. chemrxiv.org These studies show that organic solvents generally solvate lignin structures favorably, leading to more extended molecular conformations that are better suited for catalytic conversion. chemrxiv.org

The choice of solvent significantly impacts how the molecule interacts with a catalyst. Simulations of lignin oligomers on palladium (Pd) and carbon (C) surfaces revealed strong adsorption at reaction temperatures (473 K), with the specific adsorption energies being mediated by the solvent. chemrxiv.org MD simulations also indicate that in mixed solvents, such as acetone-water or THF-water, one solvent component may preferentially solvate the lignin molecule. nih.govresearchgate.net For instance, in an acetone-water mixture, acetone (B3395972) molecules were found to solvate the hydrophobic backbone of lignin, while water solvated the hydrophilic groups, promoting dissolution and preventing the aggregation that is observed in pure water or pure organic solvents. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predicting Reactivity

While specific QSRR models for this compound are not widely documented, the principles of QSRR are implicitly used in many computational studies. These studies systematically vary the functional groups on lignin model compounds to understand their effect on reactivity, which is the foundation of QSRR. researchgate.net For example, DFT studies that compare the activation energies for the cleavage of β-O-4 models with different substituents on the aromatic rings are essentially building a structure-reactivity relationship. rsc.org This approach helps in predicting how modifications to the lignin structure, whether naturally occurring or from pretreatment processes, will affect its depolymerization. The ultimate goal of such studies is to create predictive models that can accelerate the design of catalysts and processes tailored for specific types of lignin.

Theoretical Investigations of Bond Dissociation Energies and Radical Stability

The cleavage of the β-O-4 bond can proceed through radical mechanisms, making the study of bond dissociation energies (BDEs) and the stability of the resulting radicals highly important. researchgate.net The BDE is the energy required to break a bond homolytically. wikipedia.org Theoretical calculations have been instrumental in quantifying these energies. For a typical β-O-4 linkage, the BDE of the Cβ–O bond is calculated to be around 274.0 kJ/mol (approx. 65.5 kcal/mol). rsc.org

Computational studies have shown that modifying the structure can dramatically lower this BDE. For instance, oxidizing the hydroxyl group at the α-carbon to a ketone reduces the Cβ–O BDE to 227.8 kJ/mol (approx. 54.4 kcal/mol). rsc.org An even more significant reduction occurs if a radical is formed at the α-carbon; in this case, the Cβ–O BDE plummets to just 66.9 kJ/mol (approx. 16.0 kcal/mol), making the ether bond extremely susceptible to cleavage. rsc.org Understanding the stability of the phenoxyl and other radicals formed during these processes is also critical, as these reactive species can participate in undesirable repolymerization reactions. researchgate.net

| State of the Model Compound | Calculated Cβ–O BDE (kJ/mol) | Calculated Cβ–O BDE (kcal/mol) | Reference |

|---|---|---|---|

| Native (with Cα-OH) | 274.0 | ~65.5 | rsc.org |

| Oxidized (with Cα=O) | 227.8 | ~54.4 | rsc.org |

| Cα Radical Formed | 66.9 | ~16.0 | rsc.org |

In Silico Screening for Novel Catalysts and Reaction Conditions

Computational methods offer a route for the rapid in silico screening of potential catalysts and reaction conditions, bypassing time-consuming and expensive laboratory experiments. nih.gov By calculating reaction energy barriers for a given mechanism with a wide range of virtual catalysts, researchers can identify promising candidates for synthesis and experimental testing. nih.gov

For example, DFT studies comparing the catalytic activity of different bases (LiOH, NaOH, KOH, NaOtBu) for β-O-4 bond cleavage represent a form of in silico screening, which concluded that KOH and NaOH are preferred catalysts. frontiersin.orgnih.gov Similarly, the comparison between iridium and cobalt pincer complexes computationally screened which metal was better suited for different cleavage pathways. mdpi.com This approach can be expanded to larger libraries of catalysts, including various supported metal nanoparticles or ionic liquids, to accelerate the discovery of new, highly efficient systems for lignin depolymerization. lbl.gov The development of fast and detailed analytical methods to map product pools is crucial to validate the predictions from these screening efforts. nih.govbohrium.com

Biological and Environmental Transformations of 1 3,4 Dimethoxyphenyl 2 Phenoxyethanol

Microbial Degradation Pathways in Model Systems

The microbial breakdown of complex organic molecules is a cornerstone of biogeochemical cycles. In the context of 1-(3,4-dimethoxyphenyl)-2-phenoxyethanol, microorganisms have evolved sophisticated systems to cleave its recalcitrant β-O-4 ether linkage, a critical step in lignin (B12514952) depolymerization.

The search for microorganisms with the ability to break down lignin and its model compounds has led to the isolation of a diverse array of bacteria and fungi from various environments, including soil and decaying wood. researchgate.netnih.gov These organisms are often identified through enrichment cultures using lignin or specific model compounds as the sole carbon source. researchgate.net

A notable screening strategy involves monitoring the transformation of model compounds like 2-phenoxyacetophenone (B1211918), which shares structural similarities with this compound, to detect ether bond cleavage. nih.gov This approach has successfully isolated several bacterial genera, including Acinetobacter, Cupriavidus, Nocardioides, and Streptomyces, as well as the fungal genus Penicillium, all of which demonstrated the ability to cleave the ether bond. nih.govresearchgate.net One isolated strain, Acinetobacter sp. TUS-SO1, was shown to oxidatively cleave 2-phenoxyacetophenone to produce phenol (B47542) and benzoate (B1203000). nih.gov

Another well-studied group of bacteria capable of cleaving β-O-4 linkages are the sphingomonads, such as Sphingobium sp. SYK-6. researchgate.netrsc.orgresearchgate.net These bacteria utilize a reductive cleavage mechanism. researchgate.net Research has also identified white-rot fungi, like Dichomitus squalens, as potent degraders of lignin and its model compounds. nih.govacs.org

Table 1: Examples of Microorganisms Capable of Cleaving β-O-4 Lignin Model Compounds

| Microorganism | Type | Environment | Model Compound(s) Studied | Reference |

|---|---|---|---|---|

| Acinetobacter sp. TUS-SO1 | Bacterium | Soil | 2-Phenoxyacetophenone | nih.gov |

| Cupriavidus sp. | Bacterium | Soil | 2-Phenoxyacetophenone | nih.gov |

| Nocardioides sp. | Bacterium | Soil | 2-Phenoxyacetophenone | researchgate.net |

| Streptomyces sp. | Bacterium | Soil | 2-Phenoxyacetophenone | researchgate.net |

| Penicillium sp. | Fungus | Soil | 2-Phenoxyacetophenone | nih.govresearchgate.net |

| Sphingobium sp. SYK-6 | Bacterium | Soil | Guaiacylglycerol-β-guaiacyl ether | rsc.orgresearchgate.net |

| Dichomitus squalens | Fungus | Wood | Dimeric lignin model compound | nih.govacs.org |

The genetic basis for the degradation of this compound and related compounds has been elucidated in several microorganisms. In Sphingobium sp. SYK-6, a well-characterized pathway involves a series of enzymes encoded by the lig genes. rsc.orgresearchgate.netrsc.org This system includes a Cα-dehydrogenase (LigD, LigL, LigN, and LigO), a β-etherase (LigE and LigF), and a glutathione-dependent lyase (LigG). researchgate.netnih.govacs.org The initial step is the oxidation of the Cα-hydroxyl group, a prerequisite for the subsequent cleavage of the β-O-4 ether bond by the β-etherases. nih.govacs.org

Genomic and transcriptomic analyses have been instrumental in identifying putative catabolic gene clusters in other bacteria as well. For instance, in Rhodococcus sp. S2-17, a gene cluster containing genes for a cytochrome P450, a flavin-dependent oxidoreductase, a hydroxyquinol 1,2-dioxygenase, a maleylacetate (B1240894) reductase, and an α/β hydrolase was identified and linked to the degradation of a related compound, benzophenone-3. nih.gov Similarly, the genome of Pseudomonas sp. strain YS-1p has been found to contain genes for enzymes like laccase, DyP-peroxidase, and β-etherase, indicating its potential for degrading lignin-derived aromatic compounds. nih.govfrontiersin.org

Enzymatic Biodegradation Mechanisms

The enzymatic cleavage of the β-O-4 linkage in compounds like this compound is a key focus in biotechnology for the valorization of lignin. researchgate.netnih.gov This process relies on the specific action of various enzymes, primarily lignin-modifying enzymes.

The primary enzymes involved in the cleavage of the β-O-4 bond are β-etherases, which belong to the glutathione (B108866) S-transferase (GST) superfamily. researchgate.netnih.gov These enzymes catalyze the reductive cleavage of the ether bond in a glutathione-dependent manner. researchgate.netnih.govnih.gov Studies on β-etherases from Sphingobium sp. SYK-6, namely LigE and LigF, have revealed their stereospecificity. LigF specifically cleaves the β(S)-enantiomer, while LigE acts on the β(R)-enantiomer. acs.org This stereospecificity is crucial for the complete degradation of racemic lignin polymers. acs.org

In addition to bacterial β-etherases, a fungal intracellular β-etherase, Ds-GST1, has been characterized from the white-rot fungus Dichomitus squalens. nih.govacs.org This enzyme also demonstrates selective cleavage of the β-O-4 bond and is active on compounds with a keto group at the Cα position. nih.govacs.org

Other lignin-modifying enzymes, such as lignin peroxidases (LiPs) and manganese peroxidases (MnPs), also play a role in lignin degradation. researchgate.net LiPs can directly oxidize non-phenolic lignin model compounds, leading to the cleavage of C-C and ether bonds. researchgate.net MnPs, on the other hand, oxidize Mn(II) to Mn(III), which then acts as a diffusible oxidizer of phenolic compounds. researchgate.netfrontiersin.org

The demand for more efficient and robust enzymes for lignin depolymerization has driven bioprospecting efforts. frontiersin.org This involves screening diverse microbial sources, such as soil and the gut of wood-feeding insects, for novel enzymes with improved catalytic properties. nih.govfrontiersin.org

Database mining has emerged as a powerful tool for identifying new β-etherase candidates. researchgate.net By searching sequence databases for motifs specific to known β-etherases, researchers have significantly expanded the known repertoire of these enzymes. researchgate.net This approach has led to the discovery of more active and diverse β-etherases than previously known. researchgate.net

Mass spectrometry-based assays have also proven to be a robust method for understanding the enzymatic cleavage of β-aryl ether linkages and identifying novel enzymatic activities. nih.gov These techniques allow for the sensitive detection of cleavage products, facilitating the screening of microbial collections for ligninolytic potential. nih.gov

Abiotic Environmental Degradation Pathways (e.g., hydrolysis, photolysis in environmental matrices)

While microbial and enzymatic degradation are major pathways, abiotic factors can also contribute to the transformation of this compound in the environment.

Hydrolysis: The β-O-4 ether linkage can undergo acid-catalyzed hydrolysis (acidolysis). acs.org Studies using model compounds have shown that the presence of an acid catalyst, such as sulfuric acid, can promote the cleavage of this bond. acs.org The mechanism involves the protonation of the ether oxygen, followed by nucleophilic attack. frontiersin.org

Photolysis: Photolytic degradation, or the breakdown of compounds by light, is another potential abiotic pathway. While specific studies on the photolysis of this compound are limited, research on related aromatic compounds demonstrates that they can undergo photochemical transformations. harvard.edu The efficiency of photolysis would depend on factors such as the wavelength of light and the presence of photosensitizers in the environmental matrix.

Influence of Environmental Factors on Degradation Rates and Pathways

The environmental persistence and transformation of this compound are governed by a combination of biotic and abiotic factors. The rate and pathway of its degradation are intricately linked to the surrounding environmental conditions, including microbial populations, pH, temperature, and the presence of oxygen. While specific research on this compound is limited, the degradation of structurally similar compounds, particularly lignin model compounds featuring β-O-4 aryl ether linkages, provides significant insight into its likely environmental fate.

Biotic Degradation:

Microbial activity is expected to be the primary driver of the degradation of this compound in soil and aquatic environments. The structure of this compound, containing both ether linkages and methoxylated aromatic rings, makes it a potential substrate for a variety of microorganisms, especially those involved in lignin decomposition.

White-rot fungi, such as Phanerochaete chrysosporium and Phlebia tremellosa, are well-known for their ability to degrade complex aromatic polymers. usda.govnih.govresearchgate.net These fungi secrete extracellular enzymes like lignin peroxidases (LiP), manganese peroxidases (MnP), and laccases, which can catalyze the oxidation of compounds with similar structures. researchgate.netresearchgate.net For instance, Phlebia tremellosa has been shown to dealkylate non-phenolic β-O-4-linked lignin model dimers, a process that involves the removal of methyl groups from the aromatic ring. researchgate.net This suggests a probable degradation pathway for this compound, beginning with demethylation of the dimethoxyphenyl ring.

Bacteria also play a crucial role in the breakdown of aromatic ethers. Studies on veratrylglycerol-β-guaiacyl ether, a compound with a similar β-O-4 ether linkage, have demonstrated that it can be degraded by mixed rumen bacteria under anaerobic conditions. nih.gov In one study, 19% of the compound was degraded within 24 hours. nih.gov The degradation products included smaller phenolic molecules such as vanillin (B372448) and guaiacol, indicating the cleavage of the ether bond. nih.gov A mutualistic relationship between two bacterial species, Acinetobacter and Nocardia corallina, has also been shown to achieve complete degradation of a similar lignin model compound. nih.gov The Acinetobacter strain would cleave the ether bond, producing guaiacol, which was then metabolized by N. corallina. nih.gov

Abiotic Degradation:

Abiotic factors, particularly temperature and pH, significantly influence the stability and degradation rate of aromatic ethers.

Influence of Temperature:

Temperature affects both the rate of chemical reactions (abiotic degradation) and the activity of microbial enzymes (biotic degradation). The thermal degradation of lignin, a complex polymer containing similar ether linkages, generally occurs at elevated temperatures, typically between 200°C and 500°C. cellulosechemtechnol.rowikipedia.org While these temperatures are not common in most natural environments, it indicates the inherent stability of the ether bonds to thermal cleavage.

In the context of biotic degradation, enzyme activity is highly temperature-dependent. For example, studies on horseradish peroxidase, which can oxidize the related compound veratryl alcohol, show optimal activity in the 35-45°C range. nih.gov This suggests that microbial degradation of this compound will be most efficient in warmer soil and water environments.

Influence of pH:

The pH of the environment is a critical factor controlling both chemical and enzymatic degradation pathways. The oxidation of veratryl alcohol by various peroxidases demonstrates a strong dependence on pH, with different enzymes exhibiting different optimal pH ranges. researchgate.netresearchgate.net Lignin peroxidase (LiP) typically functions under acidic conditions (pH 2-5), while other peroxidases can act in a broader pH range, with some having optima at neutral pH (pH 5.5-7). researchgate.net This implies that the specific microbial community present, and the types of enzymes they produce, will determine the rate of degradation at a given environmental pH.

Abiotic hydrolysis of ether bonds can also be influenced by pH, particularly at high temperatures, although the relationship is not always straightforward. nih.gov

Proposed Degradation Pathways:

Based on studies of analogous lignin model compounds, two primary initial degradation pathways can be proposed for this compound:

Ether Bond Cleavage: The β-O-4 aryl ether linkage is a likely point of initial attack by both bacterial and fungal enzymes. This would lead to the formation of two smaller molecules: 3,4-dimethoxyphenol (B20763) and 2-phenoxyethanol, or their oxidized derivatives like vanillin and phenoxyacetic acid. nih.govnih.gov

Demethylation: Fungal enzymes, in particular, may initiate degradation by removing the methyl groups from the 3,4-dimethoxyphenyl moiety. researchgate.net This would create phenolic hydroxyl groups, which could then be substrates for further oxidation and ring cleavage.

The degradation of a closely related lignin model compound, veratrylglycerol-beta-guaiacyl ether, by mixed rumen bacteria provides a useful analogue for potential degradation products.

Table 1: Degradation Products of Veratrylglycerol-beta-guaiacyl Ether by Mixed Rumen Bacteria nih.gov

| Initial Compound | Degradation Products Identified |

|---|---|

| Veratrylglycerol-beta-guaiacyl ether | Guaiacoxyacetic acid |

| 2-(o-methoxyphenoxy)ethanol | |

| Vanillic acid | |

| Vanillin |

The enzymatic oxidation of veratryl alcohol, which shares the dimethoxyphenyl group, is highly influenced by pH, as shown by the activity of different peroxidases.

Table 2: Influence of pH on the Oxidation of Veratryl Alcohol by Different Peroxidases researchgate.net

| Enzyme Type | Optimal pH Range for Veratryl Alcohol Oxidation |

|---|---|

| Lignin Peroxidase (LiP) | Acidic (pH 2.0 - 5.0) |

| Aromatic Peroxygenase (APO) | Broad range with maxima at pH 5.5 and 7.0 |

| Dye-decolorizing Peroxidase (DyP) | Highly Acidic (pH 1.2 - 4.5, optimum ~1.4) |

Table 3: Summary of Influence of Environmental Factors on Degradation

| Environmental Factor | Expected Influence on Degradation Rate and Pathway |

|---|---|

| Microbial Activity | High microbial activity, especially from lignin-degrading fungi and bacteria, is expected to be the main driver of degradation. |

| Oxygen Availability | The presence of oxygen will favor aerobic degradation pathways mediated by peroxidases and other oxidases. Anaerobic pathways involving ether bond cleavage can also occur. |

| pH | The rate and pathway are highly dependent on pH, which affects the activity of specific microbial enzymes. Different enzymes have different optimal pH ranges (acidic to neutral). researchgate.net |

| Temperature | Increased temperature generally increases the rate of both biotic (enzymatic) and abiotic degradation, with optimal rates for microbial activity in mesophilic ranges (e.g., 35-45°C). nih.gov |

Future Research Directions and Advanced Methodologies for 1 3,4 Dimethoxyphenyl 2 Phenoxyethanol Research

Integrated Experimental and Computational Approaches for Mechanistic Discovery

A profound understanding of the reaction mechanisms governing the cleavage of the β-O-4 ether bond in 1-(3,4-dimethoxyphenyl)-2-phenoxyethanol is essential for designing selective and efficient catalytic systems. The integration of experimental studies with advanced computational chemistry is a powerful strategy to achieve this. acs.org This synergistic approach allows for the validation of theoretical models against real-world data and provides detailed, atomistic-level insights that are often inaccessible through experiments alone. acs.orgmdpi.com

Recent investigations have successfully combined experimental work with Density Functional Theory (DFT) calculations to unravel the complex reaction pathways of similar lignin (B12514952) model compounds. acs.orgacs.org For instance, studies on the acidolysis of β-O-4 model compounds have used computational methods to explore various potential transition states, complementing experimental observations of product formation. acs.org This dual approach helps to identify the most energetically favorable pathways, explain product selectivity, and pinpoint the roles of intermediates, such as benzylic carbocations, which can lead to undesirable condensation reactions. acs.org

Future work will likely focus on more complex, multi-level computational models that can simulate reactions in different solvent environments and on the surface of heterogeneous catalysts. acs.orgacs.org Techniques like ab initio steered molecular dynamics (AISMD) are emerging as valuable tools for predicting depolymerization pathways under mechanical stress, offering a new dimension to mechanistic exploration beyond traditional thermal and catalytic studies. core.ac.uk

Table 1: Examples of Integrated Approaches in Lignin Model Compound Research

| Research Focus | Experimental Methods | Computational Methods | Key Insights |

| Acidolysis Mechanism acs.org | Product analysis via NMR after reaction under acidic conditions. | Multilevel computational chemistry (DFT) to map potential energy surfaces. | Elucidation of key transition states and the role of ethylene (B1197577) glycol in stabilizing reactive intermediates. |

| Catalytic Cleavage acs.org | Reaction of 2-phenoxy-1-phenylethanol (B2873073) over a Pd(111) catalyst surface. | Density Functional Theory (DFT) calculations. | Identification of the most plausible reaction mechanism and rate-determining steps for C-O bond cleavage on the catalyst. |

| Mechanochemical Cleavage core.ac.uk | Ball milling of lignin biopolymers. | Ab initio Steered Molecular Dynamics (AISMD). | Direct prediction of bond cleavage products and discovery of complex dynamical processes following bond scission. |

Development of Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

The depolymerization of lignin model compounds like this compound often occurs under harsh conditions, such as high temperature and pressure, making it difficult to monitor the reaction progress in real-time. nih.govacs.org Traditional offline analysis, which involves taking samples for later analysis, cannot capture the transient nature of reactive intermediates or provide a dynamic picture of the reaction network. acs.orgresearchgate.net Consequently, there is a critical need to develop and apply advanced in-situ spectroscopic techniques for real-time monitoring. nih.govacs.org

Online mass spectrometry (MS) has emerged as a particularly powerful tool, allowing for the continuous analysis of reaction products and intermediates as they evolve. nih.govfrontiersin.org By coupling a reactor directly to a mass spectrometer, researchers can track the formation and consumption of specific molecules, providing invaluable data for elucidating reaction pathways and kinetics. researchgate.netfrontiersin.org For example, online MS has been used to observe the progressive depolymerization of lignin and the subsequent repolymerization of active monomers. frontiersin.org

Other techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are also being adapted for in-situ applications. acs.orgmdpi.com FTIR is well-suited for analyzing changes in functional groups, while specialized NMR techniques can provide detailed structural information during the course of a reaction. acs.orgmdpi.com The development of robust probes and flow cells capable of withstanding biorefinery-relevant conditions is a key area of ongoing research.

Table 2: In-Situ Spectroscopic Techniques for Lignin Depolymerization

| Technique | Information Provided | Advantages for Real-Time Monitoring | Challenges |

| Online Mass Spectrometry (MS) nih.gov | Molecular weight of intermediates and products. | High sensitivity; provides continuous data on reaction evolution. | Difficult to implement for high-pressure liquid-phase reactions; requires specialized interfaces. |

| In-Situ FTIR Spectroscopy mdpi.com | Changes in functional groups (e.g., hydroxyl, carbonyl). | Can analyze solid or liquid samples directly; non-destructive. | Spectral overlap can complicate analysis of complex mixtures. |

| In-Situ NMR Spectroscopy acs.org | Detailed structural information on linkages and fragments. | Provides unambiguous structural identification. | Lower sensitivity; requires specialized high-pressure NMR tubes or flow cells. |

Application of Artificial Intelligence and Machine Learning in Predicting Reactivity and Designing Catalysts